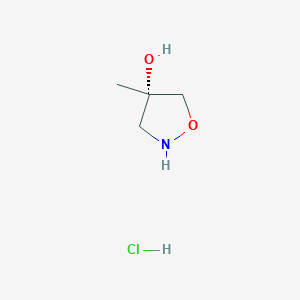

(S)-4-Methylisoxazolidin-4-ol hydrochloride

描述

(S)-4-Methylisoxazolidin-4-ol hydrochloride (CAS: 644970-79-6) is a chiral compound characterized by its isoxazolidine core, a saturated five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The methyl group at position 4 and the hydroxyl group contribute to its stereochemical and physicochemical properties. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form .

属性

IUPAC Name |

(4S)-4-methyl-1,2-oxazolidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(6)2-5-7-3-4;/h5-6H,2-3H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDGGIYZBHZWKO-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNOC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CNOC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644970-79-6 | |

| Record name | 4-Isoxazolidinol, 4-methyl-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644970-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methylisoxazolidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used to achieve high purity.

化学反应分析

Types of Reactions

(S)-4-Methylisoxazolidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, amine derivatives, and various substituted isoxazolidines, depending on the specific reaction conditions and reagents used.

科学研究应用

Synthetic Intermediate

(S)-4-Methylisoxazolidin-4-ol hydrochloride functions as a valuable synthetic intermediate in the production of optically active compounds. It is particularly useful in the synthesis of amino acids and amino alcohols, which are critical components in pharmaceuticals. The compound facilitates stereoselective reactions, enabling the creation of complex molecules with specific configurations needed for biological activity .

Table 1: Synthetic Applications of this compound

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications, particularly as a precursor for drugs targeting neurological conditions and other diseases.

Neurological Disorders

Research indicates that derivatives synthesized from this compound may exhibit properties beneficial for treating neurological disorders such as epilepsy and neurodegenerative diseases. Compounds derived from this isoxazolidine have shown promise as glutamate receptor antagonists, which are crucial in managing excitotoxicity associated with these conditions .

Immunosuppressive Agents

Additionally, some studies suggest that this compound can be used to develop immunosuppressive agents effective in treating autoimmune diseases. Its derivatives have been linked to mechanisms that suppress immune responses, making them candidates for further exploration in transplant medicine and autoimmune therapies .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

Case Study 1: Synthesis of Antiviral Compounds

A collaborative study between academic institutions and pharmaceutical companies demonstrated the successful use of this compound in synthesizing antiviral agents targeting influenza virus sialidases. The study reported high yields and effective biological activity against viral strains .

Case Study 2: Development of Neuroprotective Agents

In another research effort, derivatives were synthesized to assess their neuroprotective properties. The results indicated significant protective effects against neuronal cell death induced by excitotoxic agents, showcasing the potential of these compounds in treating conditions like Alzheimer's disease .

作用机制

The mechanism of action of (S)-4-Methylisoxazolidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs of (S)-4-Methylisoxazolidin-4-ol hydrochloride, along with their similarity scores and distinguishing features (derived from computational and experimental data):

| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |

|---|---|---|---|---|

| This compound | 644970-79-6 | Isoxazolidine ring, methyl, hydroxyl, (S)-configuration | N/A | Reference compound |

| 4-(Aminomethyl)oxazole Hydrochloride | 847490-98-6 | Oxazole ring, aminomethyl substituent | 1.00 | Unsaturated oxazole vs. saturated isoxazolidine |

| Bis(oxazol-4-ylmethyl)amine hydrochloride | 1646152-51-3 | Two oxazole rings linked by an amine | 0.91 | Higher molecular complexity, dual oxazole cores |

| (2-Methyloxazol-4-yl)methanamine | 1065073-45-1 | Oxazole ring with methyl and methanamine groups | 0.81 | Lack of hydroxyl group and saturated ring |

Notes:

- 4-(Aminomethyl)oxazole Hydrochloride (similarity score 1.00) shares a hydrochloride salt and heterocyclic core but differs in ring saturation and substituent positions. The oxazole’s aromaticity may confer greater thermal stability but reduced conformational flexibility compared to the isoxazolidine .

Functional Group and Pharmacological Comparisons

a) Methyl 3-(4-Fluorophenyl)-5-Methylisoxazole-4-carboxylate

- Molecular Formula: C₁₂H₁₀FNO₃ (MW: 235.21 g/mol).

- Key Features : Fluorophenyl and ester groups enhance lipophilicity and metabolic stability compared to the hydroxyl and methyl groups in the target compound. The fluorine atom may improve blood-brain barrier penetration, suggesting divergent therapeutic applications .

b) Meclizine Hydrochloride (CAS: MM0586.00)

Research Findings and Implications

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility, critical for bioavailability in drug formulations. This contrasts with non-salt analogs like (2-Methyloxazol-4-yl)methanamine, which may require co-solvents for dissolution .

- Stability : Saturated isoxazolidine rings are less prone to oxidative degradation than unsaturated oxazoles, enhancing shelf-life in pharmaceutical preparations .

生物活性

(S)-4-Methylisoxazolidin-4-ol hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

This compound is characterized by its oxazolidine structure, which contributes to its biological activity. The presence of the hydroxyl group and the methyl substitution on the isoxazolidine ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Antibacterial Activity :

- Research has shown that oxazolidine derivatives can exhibit significant antibacterial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with protein synthesis mechanisms. For instance, certain oxazolidine derivatives have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Enzyme Inhibition :

- Neuroprotective Effects :

Antibacterial Efficacy

A study conducted on various oxazolidine derivatives, including this compound, assessed their antibacterial activity using the disc diffusion method against several bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential for development as antibacterial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| (S)-4-Methylisoxazolidin-4-ol HCl | S. aureus | 15 | |

| Oxazolidine Derivative A | E. faecalis | 18 | |

| Oxazolidine Derivative B | E. coli | 12 |

Neuroprotective Studies

In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This protective effect was measured through cell viability assays and analysis of apoptotic markers, demonstrating a significant reduction in cell death compared to controls .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-4-Methylisoxazolidin-4-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis via catalytic enantioselective cycloaddition or chiral auxiliary-mediated reactions is preferred. Post-synthesis, enantiomeric purity can be confirmed using chiral HPLC or polarimetry. Recrystallization in solvents like ethanol/water mixtures may enhance purity by selectively isolating the (S)-enantiomer. Ensure reaction conditions (temperature, catalyst loading) are optimized to minimize racemization .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 0°C–6°C to prevent hydrolysis. Use desiccants to control humidity, and avoid exposure to light. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify degradation pathways .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm structure and purity. Mass spectrometry (HRMS) validates molecular weight. For enantiomeric excess, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is effective. Cross-reference with certified reference standards for calibration .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability across different pH conditions be resolved?

- Methodological Answer : Design pH-dependent stability studies using kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Analyze degradation products via LC-MS and compare with control samples. Variables like buffer composition, ionic strength, and catalytic impurities (e.g., trace metals) should be systematically controlled. Contradictions may arise from differences in experimental setups, necessitating meta-analysis of raw data .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer : Use mild reaction conditions (low temperature, non-polar solvents) and avoid strong acids/bases. Monitor racemization in real-time via inline FTIR or circular dichroism (CD) spectroscopy. Computational modeling (DFT) can predict energy barriers for stereochemical inversion, guiding reagent selection (e.g., bulky protecting groups) .

Q. How does the (S)-configuration influence the compound’s biological activity compared to its enantiomer?

- Methodological Answer : Conduct comparative bioassays (e.g., enzyme inhibition, receptor binding) using both enantiomers. Molecular docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with target proteins. Pair with X-ray crystallography to resolve binding modes. Differences in IC values or binding affinities highlight stereochemical significance .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Replicate solubility tests using standardized protocols (e.g., shake-flask method) across solvents (water, DMSO, ethanol). Control variables like particle size, equilibration time, and temperature. Validate results via nephelometry or UV-Vis spectroscopy. Discrepancies may arise from amorphous vs. crystalline forms, requiring PXRD analysis .

Q. What experimental designs resolve conflicts in catalytic activity studies involving this compound?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). Compare turnover numbers (TON) and enantioselectivity across replicates. Contradictions may stem from undetected side reactions; employ in-situ monitoring (e.g., ReactIR) or kinetic isotope effects (KIE) to identify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。